molecular formula C17H16N2O2S2 B2415144 1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-phenylurea CAS No. 2034590-43-5

1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-phenylurea

Cat. No. B2415144
CAS RN: 2034590-43-5
M. Wt: 344.45
InChI Key: LVQZEDVARJYEKY-UHFFFAOYSA-N
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Description

Ethyl 2-Hydroxy-2,2-di(thiophen-2-yl)acetate is a thiophene analog of glycolic acid used in various synthetic preparations .


Synthesis Analysis

The synthesis of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate involves the reaction of 2-THIENYLLITHIUM and ETHYL THIOPHENE-2-GLYOXYLATE .


Molecular Structure Analysis

The molecular formula of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is C12H12O3S2 .


Physical And Chemical Properties Analysis

The melting point of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is 53-56 °C, and its boiling point is 146-146.5 °C (Press: 2 Torr). Its density is predicted to be 1.347±0.06 g/cm3 .

Scientific Research Applications

Microwave Irradiation Technique in Synthesis

The microwave irradiation technique has been employed in the preparation of thiourea derivatives, showcasing an efficient method to synthesize compounds with potential biological activities. For instance, compounds synthesized using microwave irradiation, such as 1-ethyl-1-(2-hydroxy-ethyl)-3-naphthalen-1-yl-iourea, were analyzed for their antimicrobial potential against various bacteria and fungi, although they showed no significant inhibition. This method highlights a novel approach in synthesizing thiourea derivatives with possible applications in developing new antimicrobial agents (Hafizi Ahyak et al., 2016).

Photoluminescence and Analytical Applications

The photoluminescence properties of thiourea compounds have been explored for analytical purposes, such as the quenching of fluorescence by chromium(VI) ions using 1-(2-Hydroxyphenyl)thiourea. This property facilitates the determination of chromium(VI), demonstrating the compound's utility in environmental monitoring and analytical chemistry (A. Sunil & S. J. Rao, 2015).

Antimicrobial and Anti-HIV Studies

Thiourea derivatives have shown promise in antimicrobial and anti-HIV studies. Novel thiourea derivatives, including 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea, were synthesized and tested against various microorganisms, demonstrating significant antibacterial and anti-HIV activities. These findings suggest the potential of thiourea derivatives in the development of new therapeutic agents against infectious diseases (R. Patel et al., 2007).

Enantiodiscrimination by NMR Spectroscopy

A dimeric thiourea chiral solvating agent has been developed for the enantiodiscrimination of amino acid derivatives via NMR spectroscopy. This application underscores the versatility of thiourea derivatives in chiral discrimination, essential for pharmaceutical research and development (Alessandra Recchimurzo et al., 2021).

Hydroxyl Radical Scavenging

The role of substituted thiourea derivatives in scavenging hydroxyl radicals has been investigated, highlighting their potential in mitigating oxidative stress within biological systems. This activity is crucial for understanding the toxicological aspects of various substances and for developing antioxidants (G. Cohen, 1978).

Safety and Hazards

Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is classified as a warning under the GHS system. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

1-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c20-16(19-13-6-2-1-3-7-13)18-12-17(21,14-8-4-10-22-14)15-9-5-11-23-15/h1-11,21H,12H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQZEDVARJYEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-phenylurea

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